molecular formula C42H72O16 B12297250 Kujimycin B

Kujimycin B

Cat. No.: B12297250
M. Wt: 833.0 g/mol
InChI Key: JQMACDQCTNFQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kujimycin B is typically obtained through microbial fermentation. The bacterium Streptomyces spinichromogenes var. kujimyceticus is known to produce this compound in its fermentation broth . The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to optimize the production of the antibiotic.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate this compound. The purification process typically includes solvent extraction, crystallization, and chromatographic techniques to achieve a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Kujimycin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound .

Scientific Research Applications

Kujimycin B has a wide range of scientific research applications, including:

Mechanism of Action

Kujimycin B exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome and interferes with the peptidyl transferase activity, which is essential for protein elongation during translation. This inhibition leads to the disruption of bacterial protein synthesis, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Kujimycin B is similar to other macrolide antibiotics such as erythromycin, oleandomycin, and tylosin. it has unique structural features and stereochemistry that distinguish it from these compounds. For example, this compound has a distinct arrangement of glycoside units and asymmetric centers, which contribute to its specific biological activity .

List of Similar Compounds

  • Erythromycin
  • Oleandomycin
  • Tylosin
  • Leucomycin
  • Spiramycin
  • Pikromycin
  • Narbomycin
  • Methymycin

Properties

Molecular Formula

C42H72O16

Molecular Weight

833.0 g/mol

IUPAC Name

[12-(5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-hydroxy-2-(3-hydroxybutan-2-yl)-10-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate

InChI

InChI=1S/C42H72O16/c1-19-17-41(12,49)37(47)24(6)35(54-28(10)44)23(5)34(21(3)26(8)43)57-39(48)25(7)36(22(4)33(19)58-40-32(46)30(50-14)16-20(2)52-40)56-31-18-42(13,51-15)38(27(9)53-31)55-29(11)45/h19-27,30-36,38,40,43,46,49H,16-18H2,1-15H3

InChI Key

JQMACDQCTNFQMM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)OC(=O)C)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC

Origin of Product

United States

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